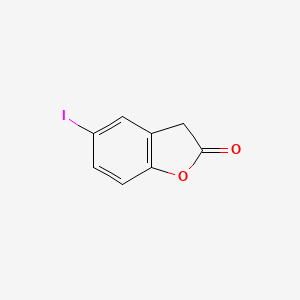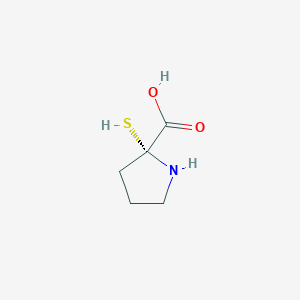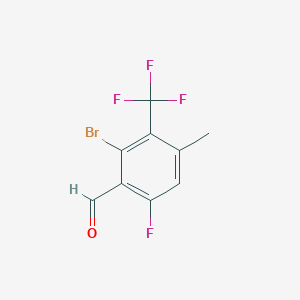![molecular formula C9H6F2N2O3 B12875284 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of benzoxazole derivatives typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted to introduce the difluoromethoxy and carboxamide groups, although specific details for 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide were not found in the sources.
Chemical Reactions Analysis
Benzoxazole derivatives, including 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide, can undergo various chemical reactions such as:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like chlorine or nitric acid
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and antifungal properties.
Medicine: Explored for their anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some benzoxazole compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide include:
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease.
2-Mercaptobenzoxazole: Known for its antimicrobial properties.
2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: Used as an intermediate in various chemical syntheses.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C9H6F2N2O3 |
|---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C9H6F2N2O3/c10-8(11)16-9-13-5-3-4(7(12)14)1-2-6(5)15-9/h1-3,8H,(H2,12,14) |
InChI Key |
ZJWBVHLBGPHSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(O2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




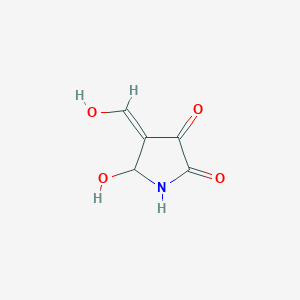
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)

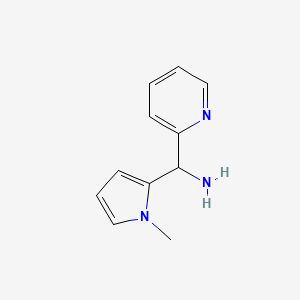
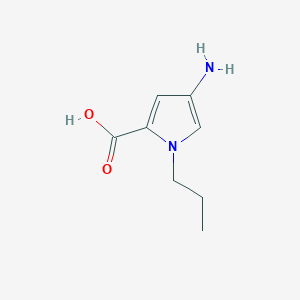
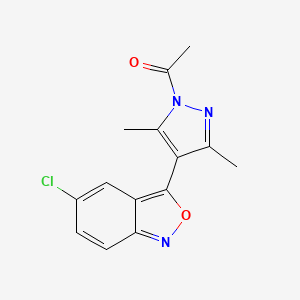
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)
![2-(1H-1,2,3-triazol-1-yl)benzo[d]thiazole](/img/structure/B12875274.png)
